molecular formula C13H15NO B14063913 1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one

1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one

Cat. No.: B14063913
M. Wt: 201.26 g/mol
InChI Key: XILFWPPNQMHZFV-UHFFFAOYSA-N
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Description

1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with a pyrrolidine ring

Preparation Methods

The synthesis of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . This reaction affords the spirocyclic compound in moderate yields. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong acids or bases, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one lies in its specific fusion of indene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1'-methylspiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one

InChI

InChI=1S/C13H15NO/c1-14-12(15)7-9-13(14)8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3

InChI Key

XILFWPPNQMHZFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC12CCC3=CC=CC=C23

Origin of Product

United States

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